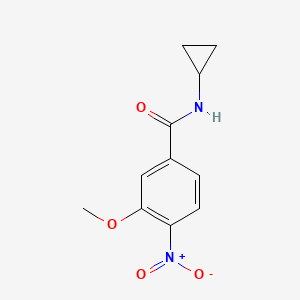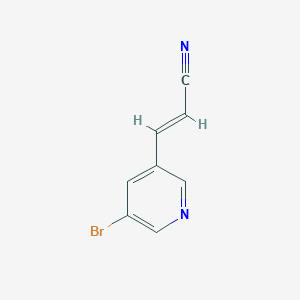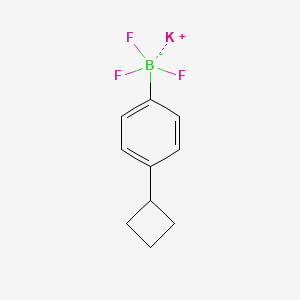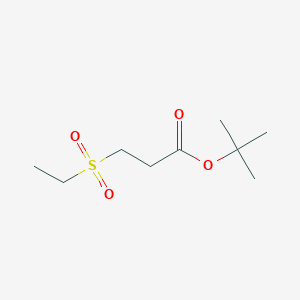
3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C11H14F3NO2 It is characterized by the presence of an amino group, an isopropyl group, and a trifluoromethoxy group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzoic acid and isopropylamine.
Amidation Reaction: The 4-(trifluoromethoxy)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amine Addition: The acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.
Amination: Finally, the amide is subjected to nitration followed by reduction to introduce the amino group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
3-Amino-N-(propan-2-yl)benzamide: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activity.
4-Amino-N-(propan-2-yl)-3-(trifluoromethoxy)benzamide: The position of the amino and trifluoromethoxy groups is reversed, leading to variations in reactivity and function.
Uniqueness
3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
属性
IUPAC Name |
3-amino-N-propan-2-yl-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-6(2)16-10(17)7-3-4-9(8(15)5-7)18-11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYYANLOOBNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(5-Iodopyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B7977635.png)



![[3-(4-Bromo-2-chlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7977662.png)
![[3-(4-Bromo-2-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7977670.png)






